Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride

Description

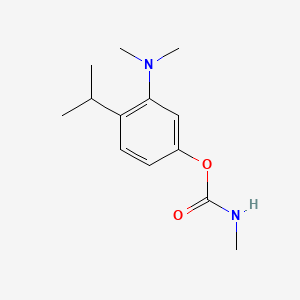

Chemical Identity: This compound, systematically named Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride, is a carbamate derivative. It is also known by its common name Formetanate hydrochloride (synonyms include Carzol, EP 332, and clorhidrato de formetanato) .

Properties

CAS No. |

24996-51-8 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

[3-(dimethylamino)-4-propan-2-ylphenyl] N-methylcarbamate |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)11-7-6-10(17-13(16)14-3)8-12(11)15(4)5/h6-9H,1-5H3,(H,14,16) |

InChI Key |

FTYZKBRQVSKNSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OC(=O)NC)N(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Carbamic Acid, Methyl-, 3-(Dimethylamino)-4-Isopropylphenyl Ester, Hydrochloride

General Synthetic Strategy

The preparation of carbamic acid ester derivatives, including the target compound, typically involves the reaction of substituted phenols or amines with carbamoyl chlorides or related carbamoylating agents under controlled conditions. The process may include:

- Formation of carbamate esters via reaction of phenolic hydroxyl groups with carbamoyl chlorides.

- Use of bases to neutralize the hydrochloric acid formed during the reaction.

- Employment of palladium-catalyzed carbonylation reactions for carbamate synthesis in some cases.

- Methylation steps to introduce the methyl carbamate moiety.

Specific Synthetic Routes and Conditions

Carbamate Ester Formation Using Carbamoyl Chlorides

One common approach involves reacting the substituted phenol (3-(dimethylamino)-4-isopropylphenol) with methyl carbamoyl chloride under basic conditions. Typical bases include potassium carbonate or triethylamine, which serve to scavenge the hydrogen chloride generated during the reaction. Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate the reaction.

- Reaction temperature: Ambient to 60 °C.

- Reaction time: Several hours (3–72 hours depending on conditions).

- Molar ratios: Phenol to carbamoyl chloride generally 1:1 to 1:1.2 to ensure complete conversion.

- Work-up: The reaction mixture is typically diluted with ethyl acetate, washed with water, and dried over sodium sulfate before purification.

This method is supported by analogous carbamate syntheses documented in patents involving substituted phenyl carbamates.

Palladium-Catalyzed Carbonylation

An alternative and more advanced method involves palladium-catalyzed carbonylation of aryl halides in the presence of water and a base to form carbamic acid ester derivatives. This method is applicable when starting from halogenated precursors of the substituted phenyl ring.

- Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium dichloride (Pd(PPh3)2Cl2).

- Base: Carbonates or bicarbonates (potassium carbonate preferred).

- Reaction conditions: Temperature range 80–115 °C; pressure 2–15 bar carbon monoxide.

- Reaction vessel: Sealed autoclave or pressure reactor.

- Reaction time: Until carbon monoxide uptake ceases, typically several hours.

This method allows for direct conversion of aryl halides into carbamate esters without the need for protecting groups, improving efficiency and yield.

Methylation of Carbamate Intermediates

In some synthetic schemes, methylation of carbamate intermediates is required. This can be achieved by reacting the carbamate or related amine intermediates with methyl iodide in the presence of bases such as potassium carbonate or potassium iodide in dry DMF.

- Temperature: Between -10 °C to 37 °C.

- Duration: 3 to 72 hours.

- Solvent: Dry dimethylformamide (DMF).

- Base: Potassium carbonate or potassium iodide.

This step ensures the introduction of the methyl group on the carbamate nitrogen, forming the methyl carbamate ester functionality.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Solvent | Catalyst/Base | Reaction Time | Notes |

|---|---|---|---|---|---|---|---|

| Carbamate ester formation | Substituted phenol + methyl carbamoyl chloride | 25–60 | Atmospheric | DCM, THF, or DMF | Potassium carbonate or triethylamine | 3–72 hours | Neutralizes HCl formed; purification by extraction |

| Pd-catalyzed carbonylation | Aryl halide + CO + water | 80–115 | 2–15 | Water + organic solvent | Pd(PPh3)2Cl2; K2CO3 or KHCO3 | Several hours | Direct carbonylation without protecting groups |

| Methylation | Carbamate intermediate + methyl iodide | -10 to 37 | Atmospheric | Dry DMF | K2CO3, KI | 3–72 hours | Methylation of nitrogen atom in carbamate |

Research Discoveries and Advances

The palladium-catalyzed carbonylation method provides a more economical and efficient route to carbamate esters by avoiding protecting group manipulations and is applicable to a wide range of substituted phenyl compounds.

The use of carbonates and bicarbonates as bases has been shown to improve yields and reduce side reactions compared to amine bases in carbamate syntheses.

Methylation under mild conditions with methyl iodide in DMF allows selective formation of N-methyl carbamates without over-alkylation or decomposition.

The combination of these methods enables the synthesis of complex carbamate derivatives such as the target compound with high purity and yield, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted esters. These products have their own unique properties and applications.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties

Carbamic acid derivatives have been studied for their analgesic effects. Research indicates that compounds similar to carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride may provide pain relief comparable to opioids but with fewer side effects such as nausea and vomiting. This is particularly relevant in chronic pain management where traditional opioids are often inadequate or lead to dependency issues .

2. Histone Deacetylase Inhibition

The compound has potential applications in cancer treatment through its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells. Carbamic acid derivatives have shown promise in preclinical studies for the treatment of various malignancies, including breast and prostate cancers .

Biochemical Studies

3. Neurotransmitter Modulation

Research has indicated that carbamic acid compounds can influence neurotransmitter systems, particularly those involving acetylcholine and serotonin. This modulation can lead to improvements in cognitive function and mood regulation, making these compounds candidates for further investigation in neuropharmacology .

Case Studies

Regulatory Considerations

The use of carbamic acid derivatives is subject to regulatory scrutiny due to their pharmacological effects. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) monitor these compounds closely, especially regarding their safety profiles and therapeutic efficacy.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

Structural Analogs: Substituted Phenyl Carbamates

Several phenyl carbamates share structural similarities but differ in substituents, affecting physicochemical properties and bioactivity. Key examples include:

Key Observations :

- Lipophilicity: Formetanate’s dimethylamino and isopropyl groups increase lipophilicity (log k ≈ 2.8) compared to simpler analogs like chlorpropham (logP = 3.1). Higher logP correlates with enhanced membrane permeability and residual activity .

- Bioactivity : Formetanate’s acetylcholinesterase inhibition is more targeted to arthropods than chlorpropham’s broad herbicidal action .

Functional Group Variations

Amino-Substituted Carbamates

- Formetanate vs. CID44952: CID44952 (Carbamic acid, dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride) replaces Formetanate’s isopropyl group with an ethyl group.

Halogenated Carbamates

- Chlorpropham vs. Formetanate: Chlorpropham’s 3-chloro substituent enhances soil persistence but limits systemic mobility compared to Formetanate’s polar dimethylamino group .

Pharmacokinetic and Toxicological Profiles

| Parameter | Formetanate Hydrochloride | Chlorpropham | Fenoxycarb |

|---|---|---|---|

| Water Solubility | 230 mg/L (20°C) | 89 mg/L (20°C) | 0.3 mg/L (20°C) |

| Half-Life in Soil | 7–14 days | 30–60 days | 10–20 days |

| Oral LD₅₀ (Rat) | 15 mg/kg | 5,000 mg/kg | >10,000 mg/kg |

Notes:

Research Findings and Mechanistic Insights

- Synthetic Routes: Formetanate is synthesized via condensation of 3-(dimethylamino)-4-isopropylphenol with methyl isocyanate, followed by HCl salt formation . Analogous compounds (e.g., chlorpropham) use simpler phenol precursors .

- Metabolism: Formetanate undergoes rapid hydrolysis in plants to non-toxic metabolites, whereas chlorpropham forms persistent chloroaniline residues .

Biological Activity

Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride, commonly referred to as a carbamate compound, has garnered attention due to its significant biological activities, particularly its interaction with the enzyme acetylcholinesterase (AChE). This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Profile

- Molecular Formula : C13H18ClN2O2

- Molecular Weight : 236.31 g/mol

- Structure : The compound features a dimethylamino group and an isopropylphenyl moiety, characteristic of carbamate esters.

Inhibition of Acetylcholinesterase

The primary biological activity of this compound is its ability to inhibit AChE. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, enhancing cholinergic signaling. The mechanism involves the formation of a stable carbamoylated intermediate with AChE, resulting in reversible inactivation of the enzyme .

Therapeutic Implications

- Neurodegenerative Diseases : Due to its cholinergic activity, this compound shows promise in treating neurodegenerative disorders such as Alzheimer's disease. By prolonging acetylcholine action, it may improve cognitive functions and memory retention.

- Potential Toxicological Risks : While the compound has therapeutic potential, it also poses risks associated with carbamate toxicity. Some carbamates are known pesticides and can lead to adverse effects if not properly managed.

Case Studies

- In Vitro Studies : Research has demonstrated that modifications in the chemical structure of carbamate compounds can significantly influence their potency as AChE inhibitors. For example, alterations in substituents have been shown to enhance selectivity and reduce side effects.

- Animal Models : In studies involving animal models, administration of this compound resulted in increased cholinergic activity, suggesting its potential utility in treating conditions characterized by cholinergic deficits .

Comparative Biological Activity

The following table summarizes the biological activities of selected carbamate compounds related to their AChE inhibitory effects:

| Compound Name | AChE Inhibition Potency | Therapeutic Use |

|---|---|---|

| Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester | Moderate | Neurodegenerative diseases |

| Physostigmine | High | Myasthenia gravis |

| Carbaryl | Low | Insecticide |

Q & A

Q. Q1. What are the validated synthetic routes for this compound, and how can purity be confirmed?

Methodological Answer:

- Synthesis : The compound is structurally related to carbamate pesticides like Formetanate hydrochloride (). A plausible route involves reacting 3-(dimethylamino)-4-isopropylphenol with methyl isocyanate or methyl chloroformate under basic conditions. For example, analogous syntheses of aryl carbamates use coupling agents like triethylamine in anhydrous solvents (e.g., THF) at 0–25°C ().

- Purity Validation :

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to determine retention factors (log k) and assess purity ().

- Spectroscopy : Confirm structure via -NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH, δ 2.8–3.1 ppm for dimethylamino N(CH)) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Q2. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

Q. Q3. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.

- Quantification :

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., isopropyl vs. methyl groups) impact its bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Compare with analogs like 4-(dimethylamino)-m-tolyl methylcarbamate (CAS 2032-59-9, ) and 3-isopropyl derivatives (CAS 2635-19-0, ).

- In Vitro Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method. Replace the isopropyl group with methyl or hydrogen to evaluate steric effects on enzyme binding.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to AChE active sites .

Q. Q5. How can researchers resolve contradictions in reported toxicity data across studies?

Methodological Answer:

- Data Reconciliation Steps :

- Purity Verification : Ensure studies used HPLC/LC-MS-validated samples (≥95% purity). Impurities (e.g., hydrolyzed phenols) may skew toxicity results ().

- Experimental Conditions : Compare exposure routes (oral vs. dermal), solvents (DMSO vs. saline), and model organisms (rats vs. zebrafish).

- Mechanistic Studies : Use in vitro hepatocyte assays to isolate metabolic toxicity from in vivo confounding factors .

Q. Q6. What are the hypothesized molecular targets beyond acetylcholinesterase?

Methodological Answer:

- Target Identification Strategies :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins.

- Transcriptomics : Treat cell lines (e.g., SH-SY5Y) and analyze differential gene expression via RNA-seq. Look for pathways like oxidative stress (Nrf2) or apoptosis (Bcl-2/Bax) ().

- Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

Q. Q7. How can researchers optimize experimental design for ecotoxicity studies?

Methodological Answer:

- Ecotoxicology Protocols :

- Model Systems : Use Daphnia magna (water flea) for acute toxicity (48-hr LC) and Eisenia fetida (earthworm) for soil exposure.

- Endpoint Selection : Measure biomarkers like glutathione-S-transferase (GST) for oxidative stress and AChE inhibition in tissue homogenates.

- Concentration Gradients : Include sublethal doses (e.g., 1–10 ppm) to assess chronic effects ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.